molecular formula C8H14N2O2 B2516810 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione CAS No. 1488955-33-4

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione

Cat. No.: B2516810
CAS No.: 1488955-33-4
M. Wt: 170.212
InChI Key: HWOQAAJAZLMDSN-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol It is characterized by its diazepane ring structure, which is a seven-membered ring containing two nitrogen atoms

Scientific Research Applications

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione has several applications in scientific research:

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of ethylamine and methylamine with a suitable diketone to form the diazepane ring . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1,4-diazepane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Ethyl-3-methyl-1,4-diazepane-2,5-dione can be compared with other diazepane derivatives, such as:

  • 1-Methyl-3-ethyl-1,4-diazepane-2,5-dione
  • 1-Propyl-3-methyl-1,4-diazepane-2,5-dione
  • 1-Ethyl-3-propyl-1,4-diazepane-2,5-dione

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall properties .

Properties

IUPAC Name

1-ethyl-3-methyl-1,4-diazepane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-3-10-5-4-7(11)9-6(2)8(10)12/h6H,3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOQAAJAZLMDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)NC(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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